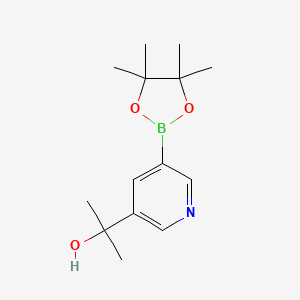

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

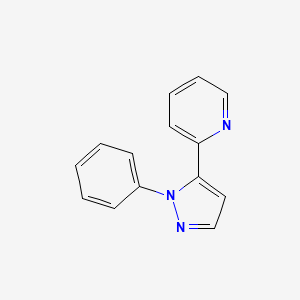

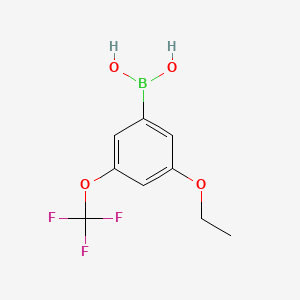

“2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol” is a chemical compound with the molecular formula C14H22BNO3. Its molecular weight is 263.14 g/mol . The compound is also known by several other names, including “5-(2-Hydroxypropan-2-yl)pyridine-3-boronic acid pinacol ester” and “2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol” among others .

Molecular Structure Analysis

The compound’s structure was corroborated by FTIR, 1H and 13C NMR spectroscopy and MS . The InChI string for the compound is “InChI=1S/C14H22BNO3/c1-12(2,17)10-7-11(9-16-8-10)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3” and the Canonical SMILES string is "B1(OC(C(O1)©C)©C)C2=CC(=CN=C2)C©©O" .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, have been used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.14 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. The compound also has two rotatable bonds .Applications De Recherche Scientifique

Synthesis and Characterization

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group, similar to the one mentioned, are synthesized and characterized to understand their structural and physicochemical properties. Studies like those by Huang et al. (2021) focus on synthesizing boric acid ester intermediates, where they perform comprehensive structural analyses using techniques such as FTIR, NMR, and mass spectrometry, followed by X-ray diffraction and DFT studies to compare molecular structures and investigate molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Catalytic Applications

The tetramethyl-1,3,2-dioxaborolan-2-yl group is instrumental in catalytic processes. For instance, Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of aryl bromides, demonstrating the utility of these compounds in organic synthesis, especially in the borylation reactions that are pivotal for creating complex organic molecules (Takagi & Yamakawa, 2013).

Material Science and Polymer Research

In the realm of materials science, compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety are used in the synthesis of polymers with specific properties. Welterlich et al. (2012) discuss the synthesis of polymers containing isoDPP units in the main chain, which are deeply colored and exhibit unique electronic properties. These polymers find applications in organic electronics and photonics due to their solubility and electronic characteristics (Welterlich et al., 2012).

Biomedical Research

Although not directly related to the exact compound , derivatives of the tetramethyl-1,3,2-dioxaborolan-2-yl group have been explored in biomedical contexts. For example, Morrison et al. (2010) prepared boronated phosphonium salts, showcasing their potential in boron neutron capture therapy (BNCT), a targeted cancer treatment method. These salts show promise in delivering boron to malignant cells, underscoring the broader applicability of such compounds in therapeutic contexts (Morrison et al., 2010).

Propriétés

IUPAC Name |

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-12(2,17)10-7-11(9-16-8-10)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWGJYZBBBBXPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694484 |

Source

|

| Record name | 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol | |

CAS RN |

1257431-63-2 |

Source

|

| Record name | 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)